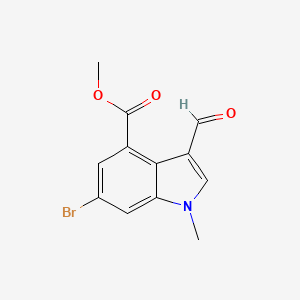![molecular formula C10H14O2 B13929124 Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
Spiro[3.6]decane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.6]decane-1,3-dione is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties. The molecular formula of this compound is C10H14O2, and it has a molecular weight of 166.21696 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like Spiro[3.6]decane-1,3-dione often involves cyclization reactions. One common method is the cycloaddition reaction, where two or more unsaturated molecules combine to form a cyclic product. For instance, the 1,3-dipolar cycloaddition reaction is frequently used to synthesize spiro compounds .
Industrial Production Methods: Industrial production of spiro compounds typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. For example, the use of metal-catalyzed reactions can enhance the efficiency of spiro compound synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[3.6]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
Spiro[3.6]decane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Spiro[3.6]decane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Spiro[5.5]undecane: A spirocyclic compound with a similar structure but different ring sizes.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with different functional groups and properties.
Uniqueness of Spiro[3.6]decane-1,3-dione: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
spiro[3.6]decane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c11-8-7-9(12)10(8)5-3-1-2-4-6-10/h1-7H2 |
Clave InChI |
OGZYVOOEIGWBCI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)C(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


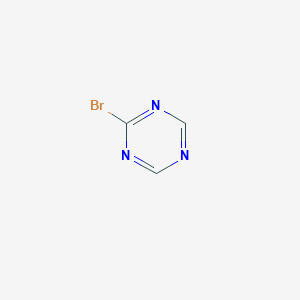
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
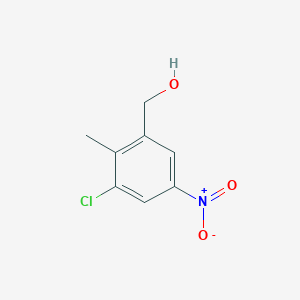
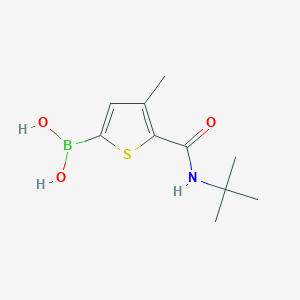
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
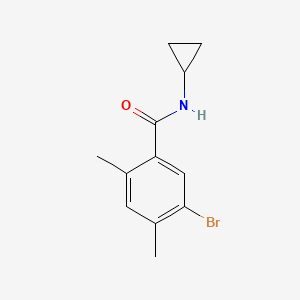
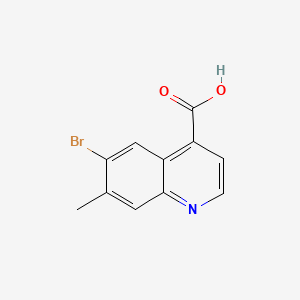
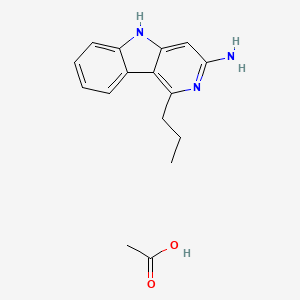
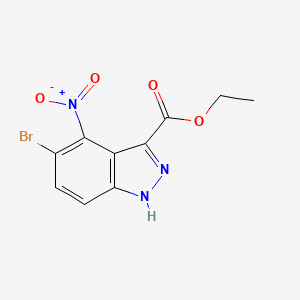
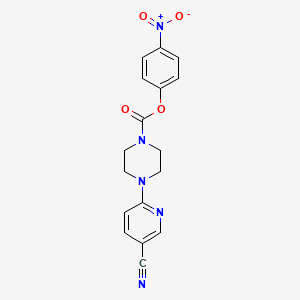
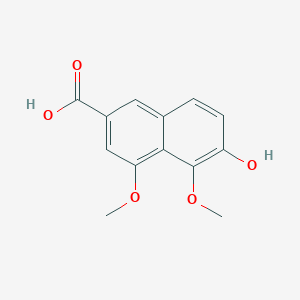
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)

